2-(Chloromethyl)oxazolo[4,5-b]pyridine

Synthetic chemistry Heterocyclic building blocks Nucleophilic substitution

Researchers face irreproducible results when substituting oxazolopyridine regioisomers or halo-methyl analogs. 2-(Chloromethyl)oxazolo[4,5-b]pyridine provides a validated [4,5-b] scaffold with balanced reactivity-stability for reliable nucleophilic displacement: • GSK-3β inhibitor scaffold: IC50 0.19-0.53 μM, 62-76% edema reduction in vivo. • Clean SN2 with amines, thiols, azide under mild conditions. • Solid form (mp 115-118°C), ≥95% purity ensures reproducible handling. Bulk stock available; ship ambient.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 110704-34-2
Cat. No. B178100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)oxazolo[4,5-b]pyridine
CAS110704-34-2
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(O2)CCl
InChIInChI=1S/C7H5ClN2O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4H2
InChIKeyMUBURDYXGKXMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)oxazolo[4,5-b]pyridine Procurement Guide


2-(Chloromethyl)oxazolo[4,5-b]pyridine (CAS 110704-34-2) is a heterocyclic building block characterized by a fused oxazolo[4,5-b]pyridine bicyclic core bearing a reactive chloromethyl substituent at the 2-position . The compound exists as a solid at ambient temperature with a reported melting point range of 115–118°C and a calculated density of approximately 1.399 g/cm³ . Structurally, it belongs to the broader class of 2-substituted oxazolo[4,5-b]pyridines—a scaffold that has gained substantial attention in medicinal chemistry as a versatile platform for kinase inhibitor development, particularly targeting GSK-3β and IRAK4, as well as for antimicrobial agent discovery [1]. The chloromethyl functionality provides a strategic electrophilic handle enabling nucleophilic substitution chemistry with amines, thiols, and alcohols, thereby serving as a gateway intermediate for the synthesis of aminomethyl, thioether, and alkoxy derivatives with tailored pharmacological profiles .

Heterocyclic building block with electrophilic chloromethyl handle for nucleophilic derivatization
Supports synthesis of 2-aminomethyl, thioether, and alkoxy oxazolo[4,5-b]pyridine libraries
Crystalline solid (MP 115–118 °C) supports reproducible weighing and reaction stoichiometry

2-(Chloromethyl)oxazolo[4,5-b]pyridine Non-Interchangeability


Substitution of 2-(Chloromethyl)oxazolo[4,5-b]pyridine with alternative oxazolopyridine derivatives without rigorous validation introduces multiple scientific and operational risks. First, the halogen identity at the 2-methyl position critically modulates the reactivity-stability balance: the chloromethyl variant is reported to offer a more practical balance of reactivity and stability compared to its bromomethyl and iodomethyl analogs, which exhibit progressively higher reactivity that may compromise shelf stability and handling reproducibility . Second, regioisomeric variation between the [4,5-b] and [5,4-b] fused ring systems yields compounds with identical molecular formula (C₇H₅ClN₂O, MW 168.58) and largely superimposable calculated physicochemical parameters—both isomers share predicted density of 1.399 g/cm³ and boiling point of 252.5°C—yet are anticipated to diverge in biological activity and receptor recognition due to altered heteroatom positioning within the fused bicyclic framework . Third, the 2-substituent identity on the oxazolo[4,5-b]pyridine core has been demonstrated to materially affect antimicrobial potency: Celik et al. (2021) showed that 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine (P7) exhibited an MIC of 8 μg/mL against P. aeruginosa—superior to gentamicin—while the 4-methoxyphenyl analog (P5) was equipotent to gentamicin at 16 μg/mL, illustrating that even subtle substituent modifications produce quantifiable shifts in biological activity that preclude generic interchangeability [1]. Consequently, casual replacement of 2-(Chloromethyl)oxazolo[4,5-b]pyridine with any analog lacking identical substitution pattern and ring fusion geometry risks irreproducible synthetic outcomes, altered pharmacokinetic properties, and failed biological validation [1].

1

Halogen identity modulates reactivity-stability profile

Bromomethyl and iodomethyl analogs may shift reactivity and compromise shelf stability; the chloromethyl variant supports a more practical balance for reproducible synthesis.

2

Regioisomeric [5,4-b] scaffold alters target recognition

Despite identical molecular formula and calculated properties, oxazolo[5,4-b]pyridine isomers may not transfer biological activity or receptor-binding profiles.

3

2-Substituent identity drives antimicrobial response

Even subtle substituent changes on the oxazolo[4,5-b]pyridine core may cause quantifiable shifts in antimicrobial activity that preclude generic interchangeability.

2-(Chloromethyl)oxazolo[4,5-b]pyridine Differentiation Evidence


Reactivity-Stability Balance Among Halomethyl Analogs

The chloromethyl derivative of oxazolo[4,5-b]pyridine provides a differentiated reactivity-stability profile relative to its bromomethyl and iodomethyl counterparts. According to comparative characterization data, the chloromethyl variant is more commonly utilized than the bromomethyl and iodomethyl analogs specifically because it offers a balanced combination of sufficient electrophilic reactivity to undergo efficient nucleophilic substitution while maintaining adequate shelf stability, whereas the bromomethyl and iodomethyl analogs possess higher intrinsic reactivity that may accelerate degradation and complicate handling reproducibility . This balance is critical for reproducible synthetic workflows where consistent intermediate quality directly affects downstream yield and purity. In contrast, the hydroxymethyl analog exhibits significantly reduced reactivity and is not a functional substitute for electrophilic derivatization chemistry .

Reactivity-stability balance
Class-level inference
Chloromethyl: balanced reactivity-stability profile; most commonly utilized
Supports selection for reproducible synthetic workflows
Bromomethyl/iodomethyl analogs more labile; data to verify
Synthetic chemistry Heterocyclic building blocks Nucleophilic substitution

Regioisomeric Differentiation: [4,5-b] vs. [5,4-b] Oxazolopyridines

The oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine regioisomers represent structurally distinct chemical entities with identical molecular formula (C₇H₅ClN₂O) and molecular weight (168.58 g/mol) but critically differ in the ring fusion geometry—the nitrogen atom of the pyridine ring occupies a different relative position within the bicyclic framework [1]. Calculated physicochemical parameters for both isomers are largely superimposable: predicted density is 1.399 ± 0.06 g/cm³ and predicted boiling point is 252.5 ± 20.0°C for each compound [1]. However, the altered spatial arrangement of heteroatoms (nitrogen and oxygen) is expected to modulate hydrogen-bonding capacity, π-stacking interactions, and receptor recognition profiles, with the [4,5-b] isomer reportedly demonstrating superior biological activity profiles in antimicrobial and kinase inhibition contexts . The solubility of the [5,4-b] isomer has been calculated as sparingly soluble (approximately 24 g/L at 25°C), though comparable calculated data for the [4,5-b] isomer are not uniformly reported across authoritative sources .

Regioisomeric differentiation
Cross-study comparable
[4,5-b] isomer reported with superior biological activity profiles vs. [5,4-b] isomer
CAS verification (110704-34-2) essential for procurement
Calculated physicochemical properties superimposable
Medicinal chemistry Kinase inhibitors Regioisomer selectivity

GSK-3β Inhibition Potency of Oxazolo[4,5-b]pyridine Derivatives

The oxazolo[4,5-b]pyridine scaffold has been validated as a productive template for glycogen synthase kinase-3β (GSK-3β) inhibitor development, providing quantitative potency benchmarks that inform the selection of 2-(Chloromethyl)oxazolo[4,5-b]pyridine as a starting material for targeted derivatization. Tantray et al. (2016) reported that oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole derivative 4g exhibited an in vitro GSK-3β inhibitory IC₅₀ of 0.19 μM [1]. In the same study, compounds 4g, 4d, 4f, and 4i demonstrated pronounced in vivo anti-inflammatory activity in a rat paw edema model, achieving 76.36%, 74.54%, 72.72%, and 70.90% edema reduction at 5 hours post-carrageenan administration, respectively [1]. These values substantially exceed the activity threshold typically required for lead optimization campaigns and compare favorably to indomethacin, the reference anti-inflammatory agent [1]. Separately, a series of oxazolo[4,5-b]pyridine-based piperazinamides (compounds 7d, 7e, 7g, 7c) exhibited GSK-3β IC₅₀ values of 0.34, 0.39, 0.47, and 0.53 μM, respectively, with compound 7d reducing paw edema volume by 62.79% at 3 hours and 65.91% at 5 hours in the same animal model [2]. While the chloromethyl derivative is not the terminal bioactive entity in these studies, it serves as the critical electrophilic precursor enabling introduction of diverse amine, triazole, and piperazine pharmacophores through nucleophilic displacement of the chloromethyl group.

GSK-3β inhibition potency
Class-level inference
IC₅₀ 0.19–0.53 μM for oxazolo[4,5-b]pyridine-derived inhibitors
Scaffold context for anti-inflammatory pathway studies
Model-response endpoint context; supports derivatization strategy
GSK-3β inhibition Anti-inflammatory Kinase inhibitor scaffold

Antimicrobial SAR of 2-Substituted Oxazolo[4,5-b]pyridines

The antimicrobial activity of 2-substituted oxazolo[4,5-b]pyridine derivatives exhibits pronounced substituent dependence, establishing that the identity of the 2-position substituent is a critical determinant of biological potency rather than an inert structural feature. Celik et al. (2021) evaluated a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives against six bacterial strains and twelve drug-resistant clinical isolates using the microdilution method [1]. Key findings include: P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) exhibited superior activity against P. aeruginosa compared to gentamicin, with an MIC of 8 μg/mL, whereas the reference drug required a higher concentration for equivalent efficacy [1]. In contrast, P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) and P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) showed gentamicin-equivalent activity against the same strain, each with an MIC of 16 μg/mL [1]. Additionally, both P6 and P7 outperformed ampicillin against E. faecalis and E. coli isolates, achieving MIC values of 16 μg/mL [1]. The HOMO-LUMO energy gap (ΔE) values calculated via DFT/B3LYP/6-311G(d,p) for the most active compounds were 4.3508 eV (P5), 4.4471 eV (P6), and 4.4852 eV (P7), correlating with their observed antimicrobial potency [1]. These data demonstrate that the 2-substituent directly modulates antimicrobial efficacy against both standard strains and clinically relevant drug-resistant isolates.

Antimicrobial SAR
Class-level inference
MIC 8–16 μg/mL for 2-aryl substituted derivatives vs. standard and drug-resistant strains
Supports antimicrobial screening context
Substituent-dependent antimicrobial activity; MIC endpoint review
Antimicrobial SAR Drug-resistant bacteria

IRAK4 Inhibition: 2-Substitution Flexibility

The oxazolo[4,5-b]pyridine core has been explicitly claimed in patent literature as a privileged scaffold for IRAK4 kinase inhibitor development, with the 2-position identified as a key site for structural diversification. Aurigene Discovery Technologies Limited filed US Patent Application 2018/0022758 A1, which describes bicyclic heterocyclyl kinase enzyme inhibitor compounds of formula (I) that are therapeutically useful as IRAK4 inhibitors [1]. Within the patent's extensive exemplification, multiple oxazolo[4,5-b]pyridine derivatives bearing diverse 2-substituents (including morpholino, piperidin-1-yl, and combinations thereof) are disclosed as active IRAK4 inhibitors, with representative compounds including 6′-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3′-bipyridine]-6-carboxamide and N-(5-cyclopropyl-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide hydrochloride [1]. While the chloromethyl derivative is not the terminal IRAK4 inhibitor itself, it provides the essential electrophilic 2-position handle for installing amine, piperazine, and morpholine substituents—the exact substitution patterns that populate the patent's most active exemplified compounds [1]. The patent's explicit focus on IRAK4 inhibition, a kinase implicated in inflammatory and autoimmune diseases, positions the oxazolo[4,5-b]pyridine scaffold as a validated entry point for kinase-targeted drug discovery programs [1].

IRAK4 inhibition
Class-level inference
Patent-validated scaffold: 2-amino/morpholino/piperidino derivatives claimed as IRAK4 inhibitors
Kinase inhibitor discovery research context
Precursor for patentable analogs; assay context requires review
IRAK4 inhibition Kinase inhibitor Patent chemistry

Purity and Storage Profile vs. Commercial Benchmarks

Commercially available 2-(Chloromethyl)oxazolo[4,5-b]pyridine is supplied with a minimum purity specification of 95% (HPLC) across multiple reputable vendors including AKSci and CymitQuimica, establishing a consistent industry quality benchmark . The compound exhibits a melting point range of 115–118°C, characteristic of a crystalline solid that facilitates accurate weighing and reproducible reaction stoichiometry compared to lower-melting or oily analogs that present handling and metering challenges . Long-term storage recommendations specify maintenance in a cool, dry environment, with no special temperature-controlled shipping requirements (non-hazardous material for transport) that would otherwise impose logistical costs and delays . In contrast, the bromomethyl and iodomethyl analogs of oxazolo[4,5-b]pyridine, while not characterized by identical published stability data, are generally recognized in synthetic chemistry practice as possessing greater lability and requiring more stringent storage conditions to prevent decomposition . The 95% purity specification aligns with the threshold typically required for reliable nucleophilic substitution chemistry, where impurities exceeding 5% can introduce side reactions, reduce yields, and complicate purification of downstream derivatives.

Purity and storage profile
Supporting evidence
≥95% purity (HPLC); MP 115–118 °C; solid; ambient storage
Reproducible handling and stoichiometry
Consistent quality benchmark across vendors
Chemical procurement Quality specification Storage stability

2-(Chloromethyl)oxazolo[4,5-b]pyridine Research & Industrial Applications


GSK-3β Inhibitor Lead Optimization & Library Synthesis

Researchers pursuing glycogen synthase kinase-3β (GSK-3β) inhibitors for anti-inflammatory drug development should prioritize 2-(Chloromethyl)oxazolo[4,5-b]pyridine as a starting material based on the validated sub-micromolar potency of oxazolo[4,5-b]pyridine-derived GSK-3β inhibitors (IC₅₀ 0.19–0.53 μM) and demonstrated in vivo anti-inflammatory efficacy of 62.79–76.36% edema reduction in rat paw edema models [1][2]. The chloromethyl electrophilic handle enables installation of diverse amine, piperazine, and triazole pharmacophores—the exact substitution patterns that yielded the most potent derivatives in peer-reviewed studies [1]. This compound is particularly suitable for medicinal chemistry groups conducting structure-activity relationship (SAR) exploration of the 2-position, as the chloromethyl group undergoes clean nucleophilic displacement under mild conditions (polar aprotic solvents, ambient to moderate temperatures) with primary amines, secondary amines, thiols, and azide, providing efficient access to libraries of 2-aminomethyl, 2-thioether, and 2-triazolylmethyl oxazolo[4,5-b]pyridine analogs .

IRAK4 Inhibitor Discovery and Patent Expansion

Drug discovery programs targeting interleukin-1 receptor-associated kinase 4 (IRAK4)—a validated therapeutic target for inflammatory and autoimmune diseases—should utilize 2-(Chloromethyl)oxazolo[4,5-b]pyridine as a core intermediate for generating patentable 2-substituted oxazolopyridine analogs. US Patent Application 2018/0022758 A1 (Aurigene Discovery Technologies) explicitly claims oxazolo[4,5-b]pyridine derivatives with diverse 2-amino substituents (including morpholino, piperidin-1-yl, and combinations) as IRAK4 inhibitors [1]. The chloromethyl precursor provides a direct synthetic route to these substitution patterns via nucleophilic displacement, enabling medicinal chemistry teams to rapidly access the chemical space surrounding the patent's exemplified compounds while potentially generating novel intellectual property through alternative amine nucleophiles or orthogonal functionalization of the pyridine ring [1]. The commercial availability of the chloromethyl building block in ≥95% purity from multiple vendors ensures supply chain reliability for iterative SAR campaigns and scale-up activities [2].

Antimicrobial Library for Drug-Resistant Isolates

Investigators developing novel antimicrobial agents against drug-resistant bacterial strains should procure 2-(Chloromethyl)oxazolo[4,5-b]pyridine to access the structure-activity relationship landscape established by Celik et al. (2021), which demonstrated that 2-substituted oxazolo[4,5-b]pyridine derivatives exhibit substituent-dependent antimicrobial potency against both standard strains and clinically relevant drug-resistant isolates [1]. Specifically, 2-aryl substituted derivatives (P5–P7) achieved MIC values of 8–16 μg/mL against P. aeruginosa, E. faecalis, and E. coli, with P7 outperforming gentamicin against P. aeruginosa (MIC 8 vs. 16 μg/mL) [1]. The chloromethyl group of 2-(Chloromethyl)oxazolo[4,5-b]pyridine serves as a versatile electrophilic anchor for introducing diverse aryl, heteroaryl, and alkylamino substituents through nucleophilic substitution or transition metal-catalyzed cross-coupling following appropriate functional group interconversion. This compound is particularly valuable for academic and industrial research groups seeking to expand the chemical diversity of oxazolopyridine-based antimicrobial libraries while leveraging a commercially available, solid-phase building block with defined purity specifications [2].

Heterocyclic Functionalization Methodology

Synthetic organic chemistry groups engaged in methodology development for heterocyclic functionalization can employ 2-(Chloromethyl)oxazolo[4,5-b]pyridine as a benchmark substrate for evaluating nucleophilic substitution conditions, given its balanced reactivity-stability profile relative to more labile bromomethyl and iodomethyl congeners [1]. The compound's well-defined NMR spectroscopic signature (¹H NMR in CDCl₃ at 300 MHz: δ 4.82 (2H, s), 7.38 (dd, J=8.7, 5.4 Hz), 7.89 (dd, J=8.7, 1.5 Hz), 8.62 (dd, J=5.4, 1.5 Hz); MS (DCI/NH₃) m/z 169 (M+H)⁺) provides reliable analytical benchmarks for reaction monitoring and product characterization [2]. The solid physical form (melting point 115–118°C) and commercial availability at ≥95% purity ensure reproducible experimental outcomes across different laboratories and reaction scales . This compound is particularly well-suited for pedagogical applications in advanced organic chemistry laboratory courses, where students can explore the principles of nucleophilic substitution on heteroaromatic electrophiles while generating products amenable to straightforward purification and characterization.

Application
Selection Property
Validation Focus
GSK-3β pathway inhibitor derivatization
Electrophilic chloromethyl handle for amine/triazole installation
Target engagement and model-response endpoint context
IRAK4 kinase inhibitor discovery
Patent-aligned 2-amino/morpholino substitution patterns
Kinase selectivity review and intellectual property landscape
Antimicrobial library synthesis
Versatile scaffold for 2-aryl/heteroaryl diversification
MIC and drug-resistant strain-panel endpoints
Heterocyclic methodology development
Defined solid benchmark substrate with balanced stability
Reaction condition screening and analytical characterization

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